1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione spectral data (NMR, IR, Mass Spec)
1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione spectral data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione
Introduction: The Significance of Imidazolidine-2,4,5-triones
The imidazolidine-2,4,5-trione core, also known as a parabanic acid ring, is a privileged scaffold in medicinal chemistry. As a natural metabolite formed during the oxidation of uric acid, its derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antiepileptic, and enzyme-inhibiting agents.[1] The compound 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione (Molecular Formula: C₁₁H₁₀N₂O₃, Molecular Weight: 218.21 g/mol ) is a specific analogue whose structural confirmation is paramount for any research or development endeavor.[2]
This guide provides a comprehensive analysis of the essential spectroscopic techniques required for the unambiguous identification and structural elucidation of this molecule. We will delve into the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, framed not as a mere listing of data points, but as a logical workflow. The causality behind experimental choices and the synergy between different analytical methods will be emphasized to ensure a self-validating approach to characterization.
Part 1: Foundational Chemistry - Synthesis Pathway
Understanding the synthetic origin of a compound is critical for anticipating its structure and potential impurities. N-substituted imidazolidine-2,4,5-triones are commonly synthesized through the reaction of a corresponding N-substituted urea with oxalyl chloride.[3][4] This cyclocondensation reaction is efficient and provides a direct route to the trione ring system.
The synthesis of the precursor, 1-(2,4-dimethylphenyl)urea, would typically involve the reaction of 2,4-dimethylaniline with a cyanate source. This two-step process provides the foundation for the final ring closure.
Caption: General synthetic route to 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione.
Part 2: Mass Spectrometry - The Molecular Blueprint
Principle & Application: Mass spectrometry is the first line of analysis post-synthesis. It provides the most direct evidence of the compound's identity by measuring its molecular weight with high precision. Furthermore, the fragmentation pattern offers a "fingerprint" that corroborates the proposed structure. For our target molecule, we would employ High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to confirm the elemental composition.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: Utilize an ESI time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Run the analysis in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.
Workflow for Mass Spectrometry Analysis
Caption: Standard workflow for ESI-HRMS analysis.
Expected Data & Interpretation
The molecular formula C₁₁H₁₀N₂O₃ yields an exact mass of 218.0691 Da.
| Ion | Calculated m/z | Expected Observation | Interpretation |
| [M+H]⁺ | 219.0764 | High-intensity peak, confirms MW. | Protonated molecular ion. |
| [M+Na]⁺ | 241.0584 | Moderate intensity peak, common adduct. | Sodium adduct of the molecular ion. |
| Fragment 1 | ~190 | Loss of CO (28 Da) | Fragmentation of the trione ring is a characteristic pathway. |
| Fragment 2 | ~120 | [C₈H₉NH]⁺ fragment | Cleavage of the N-aryl bond, indicating the dimethylphenyl group. |
The primary objective is to find a measured m/z value that matches the calculated mass for [M+H]⁺ or [M+Na]⁺ to within 0.001 Da. This high-resolution data validates the elemental composition, providing strong evidence for the chemical formula.
Part 3: Infrared (IR) Spectroscopy - Functional Group Analysis
Principle & Application: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly powerful for identifying the three carbonyl (C=O) groups of the imidazolidine-2,4,5-trione ring, which are expected to produce intense and characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific bond vibrations.
Expected Data & Interpretation
The key diagnostic region for this molecule is 1900-1600 cm⁻¹. The presence of three carbonyl groups in a five-membered ring leads to complex vibrational coupling, often resulting in multiple distinct C=O stretching bands.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |
| ~3200 | Medium, Broad | N-H Stretch | Indicates the presence of the secondary amine in the ring. |
| ~3050-3000 | Medium | Aromatic C-H Stretch | Corresponds to the C-H bonds on the dimethylphenyl ring. |
| ~2950-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the two methyl (CH₃) groups. |
| ~1780-1720 | Very Strong | Asymmetric & Symmetric C=O Stretch | Key diagnostic region. The presence of multiple strong peaks confirms the trione system. A similar system, 5,5-dimethyl-imidazolidine-2,4-dione, shows strong bands at 1753 and 1716 cm⁻¹.[5] |
| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic ring stretching vibrations. |
| ~1400 | Medium | C-N Stretch | Stretching of the bonds between carbon and nitrogen in the ring. |
The most telling feature will be the intense, multi-peaked absorption in the carbonyl region. This pattern is a highly reliable indicator of the imidazolidine-trione core.
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Map
Principle & Application: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment of all hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Together, they provide a detailed map of the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred for better signal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT-135 or APT can be used to differentiate between CH, CH₂, and CH₃ groups.[6]
-
2D NMR (Optional but recommended): Experiments like HSQC (correlates protons to the carbons they are attached to) and HMBC (shows longer-range C-H correlations) can be used for unambiguous assignment.
-
Workflow for NMR Analysis
Caption: Standard workflow for NMR structural elucidation.
Expected ¹H NMR Data (400 MHz, CDCl₃)
The 2,4-disubstituted phenyl ring will produce a characteristic three-proton aromatic system.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5-9.5 | Broad Singlet | 1H | NH | The acidic proton on the imidazolidine ring. Position is solvent-dependent and may exchange with D₂O. |
| ~7.15 | Singlet (or narrow doublet) | 1H | Ar-H (H-3) | Aromatic proton adjacent to two methyl groups, minimal coupling. |
| ~7.10 | Doublet | 1H | Ar-H (H-5) | Coupled to H-6. |
| ~7.00 | Doublet | 1H | Ar-H (H-6) | Coupled to H-5. |
| ~2.40 | Singlet | 3H | Ar-CH ₃ (C-4) | Methyl group on the aromatic ring. |
| ~2.25 | Singlet | 3H | Ar-CH ₃ (C-2) | Methyl group on the aromatic ring, may be slightly shifted due to proximity to the imide nitrogen. |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
Proton-decoupled ¹³C NMR will show 9 distinct signals (due to symmetry, two pairs of carbonyls and aromatic carbons might be equivalent or very close, but are treated as distinct here for clarity).
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155-153 | C =O (C-2, C-4, C-5) | Carbonyl carbons are highly deshielded. In similar triones, these appear around 153-156 ppm.[7] |
| ~139 | Ar-C (C-4) | Aromatic carbon bearing a methyl group. |
| ~136 | Ar-C (C-2) | Aromatic carbon bearing a methyl group. |
| ~132 | Ar-C (C-1) | Aromatic carbon attached to the nitrogen. |
| ~131 | Ar-C H (C-6) | Aromatic methine carbon. |
| ~129 | Ar-C H (C-5) | Aromatic methine carbon. |
| ~127 | Ar-C H (C-3) | Aromatic methine carbon. |
| ~21 | Ar-C H₃ (C-4) | Methyl carbon. |
| ~18 | Ar-C H₃ (C-2) | Methyl carbon, potentially shifted slightly upfield. |
The combination of ¹H and ¹³C NMR data provides a robust and definitive confirmation of the entire carbon-hydrogen framework of the molecule.
Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione is not achieved by a single technique but by the logical synthesis of data from multiple spectroscopic methods.
-
Mass Spectrometry confirms the molecular weight and elemental formula (C₁₁H₁₀N₂O₃).
-
Infrared Spectroscopy provides definitive evidence of the key tricarbonyl functional core (~1780-1720 cm⁻¹) and the N-H group (~3200 cm⁻¹).
-
NMR Spectroscopy maps the precise arrangement of atoms, confirming the 2,4-dimethylphenyl substitution pattern and its connectivity to the imidazolidine ring.
Each piece of data validates the others, creating a self-consistent and trustworthy characterization. This multi-faceted analytical approach is the cornerstone of scientific integrity in chemical research and drug development, ensuring that the molecule in the vial is unequivocally the molecule on paper.
References
-
ResearchGate. Synthesis of imidazolidine-2,4,5-triones. Available from: [Link]
-
MDPI. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. Available from: [Link]
-
ResearchGate. Fig. 1. (Top). Molecular representation of imidazolidine-2,4,5-trione (...). Available from: [Link]
-
PMC. 1,3-Dicyclohexylimidazolidine-2,4,5-trione: a second polymorph. Available from: [Link]
-
NIST WebBook. 2,4,5-Trioxoimidazolidine. Available from: [Link]
-
MDPI. Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Available from: [Link]
-
MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available from: [Link]
-
Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Available from: [Link]
-
ScienceScholar. Synthesis of imidazolidine 2,4 – dione derivatives. Available from: [Link]
-
NIST WebBook. 1,3-Dimethyl-2,4,5-trioxoimidazolidine. Available from: [Link]
-
Beijing Xinhengyan Technology Co., Ltd. 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione - CAS:1094424-62-0 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Dicyclohexylimidazolidine-2,4,5-trione: a second polymorph - PMC [pmc.ncbi.nlm.nih.gov]
